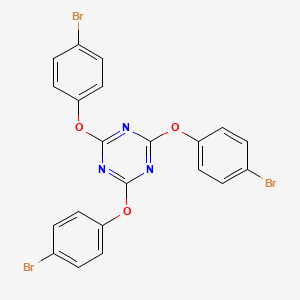![molecular formula C6H8S2 B14697939 2-[(Methylsulfanyl)methyl]thiophene CAS No. 22906-17-8](/img/structure/B14697939.png)
2-[(Methylsulfanyl)methyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2-[(methylthio)methyl]- is a heterocyclic compound containing a sulfur atom in its five-membered ring structure. It is a derivative of thiophene, which is known for its aromatic properties and is commonly used in various chemical and industrial applications. The presence of the methylthio group at the 2-position of the thiophene ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiophene, 2-[(methylthio)methyl]- can be synthesized through several methods. Another method involves the vapor-phase dehydrogenation of a mixture of 1-pentanol and carbon disulfide .
Industrial Production Methods
In industrial settings, the production of thiophene, 2-[(methylthio)methyl]- often involves the use of catalytic processes to ensure high yields and purity. The vapor-phase dehydrogenation method is particularly favored due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 2-[(methylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the methylthio group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Thiophene, 2-[(methylthio)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of thiophene, 2-[(methylthio)methyl]- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: The parent compound, which lacks the methylthio group.
2-Methylthiophene: A derivative with a methyl group at the 2-position instead of the methylthio group.
Thiophene, 2-methyl-5-(methylthio)-: Another derivative with an additional methylthio group at the 5-position.
Uniqueness
Thiophene, 2-[(methylthio)methyl]- is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
22906-17-8 |
|---|---|
Molekularformel |
C6H8S2 |
Molekulargewicht |
144.3 g/mol |
IUPAC-Name |
2-(methylsulfanylmethyl)thiophene |
InChI |
InChI=1S/C6H8S2/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
SXBFKTWZWIHXOY-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


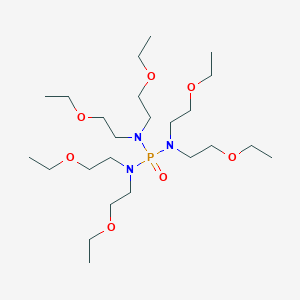
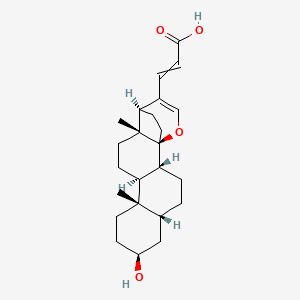
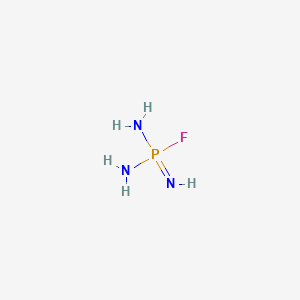
![1-{2-[(Diphenylacetyl)oxy]ethyl}-1-ethylpiperidin-1-ium iodide](/img/structure/B14697872.png)

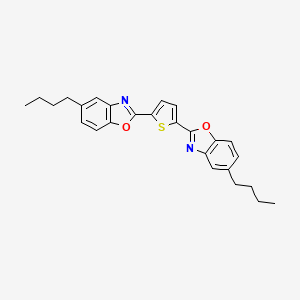
![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14697890.png)

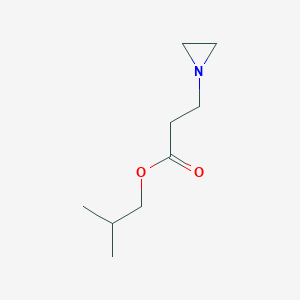

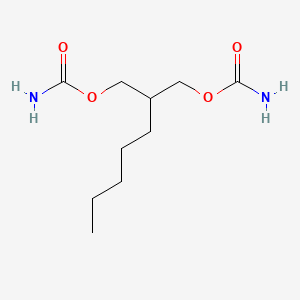

![6-Benzoyl-7-(1h-indol-3-ylmethyl)hexahydrofuro[2,3-c]pyridin-2(3h)-one](/img/structure/B14697928.png)
